

# Understanding the Molecular Architecture through NMR

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## Compound of Interest

Compound Name: **4-Phenyl-quinolin-2-ol**

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The chemical structure of **4-Phenyl-quinolin-2-ol**, with its fused bicyclic system and a phenyl substituent, gives rise to a distinct set of signals in its NMR spectra. The tautomeric equilibrium between the -ol and -one forms heavily favors the 2-quinolone tautomer, a characteristic feature of this heterocyclic system. The following analysis is based on the 2-quinolone tautomer, 4-phenyl-1,2-dihydroquinolin-2-one.

## <sup>1</sup>H NMR Spectral Analysis

The <sup>1</sup>H NMR spectrum of **4-Phenyl-quinolin-2-ol** provides a wealth of information regarding the number of different types of protons and their neighboring environments. The spectrum is typically recorded in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>), which is capable of dissolving the compound and has a well-characterized residual solvent peak.[3][4]

Key features of the <sup>1</sup>H NMR spectrum include a downfield singlet for the N-H proton, a singlet for the proton at the C3 position, and a series of multiplets in the aromatic region corresponding to the protons of the quinolinone core and the phenyl ring.

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// Quinolinone Core Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 --  
C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a; C2 -- O_C2 [style=double];  
  
// Phenyl Ring Bonds C4 -- C1_prime; C1_prime -- C2_prime; C2_prime -- C3_prime;  
C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime;  
  
// C-H Bonds N1 -- H_N1; C3 -- H3; C5 -- H5; C6 -- H6; C7 -- H7; C8 -- H8; C2_prime --  
H2_prime; C3_prime -- H3_prime; C4_prime -- H4_prime; C5_prime -- H5_prime; C6_prime --  
H6_prime; }
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Table 1:  $^1\text{H}$  NMR Chemical Shifts and Coupling Constants for **4-Phenyl-quinolin-2-ol** in DMSO-d<sub>6</sub>.

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
NH	~11.72	s	-
H8	~8.10	dd	8.1, 1.1
H2', H6'	~7.83	dd	6.6, 2.9
H5	~7.77	d	8.3
H7	~7.67	m	-
H3', H4', H5'	~7.59	m	-
H6	~7.34	t	7.2
H3	~6.34	s	-

Note: The chemical shifts and coupling constants are approximate values based on literature data for 4-phenyl-2-quinolone and its derivatives. Actual values may vary slightly depending on experimental conditions.[\[3\]](#)

#### Interpretation of the $^1\text{H}$ NMR Spectrum:

- NH Proton (~11.72 ppm): The proton attached to the nitrogen appears as a broad singlet at a very downfield chemical shift. This is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding with the DMSO solvent.
- Aromatic Protons (7.34 - 8.10 ppm): The protons on the quinolinone and phenyl rings resonate in this region.
  - H8 (~8.10 ppm): This proton is deshielded by the anisotropic effect of the carbonyl group, causing it to appear at the lowest field in the aromatic region. It appears as a doublet of doublets due to coupling with H7 (ortho coupling) and H6 (meta coupling).[\[5\]](#)
  - H5 (~7.77 ppm): This proton is also deshielded and appears as a doublet due to ortho coupling with H6.

- H2', H6' (~7.83 ppm): These protons on the phenyl ring are in the ortho position to the quinolinone core and are deshielded. They appear as a doublet of doublets.
- H7, H3', H4', H5' (~7.59 - 7.67 ppm): These protons often appear as a complex multiplet due to overlapping signals and similar chemical environments.
- H6 (~7.34 ppm): This proton appears as a triplet due to coupling with both H5 and H7.
- H3 Proton (~6.34 ppm): The proton at the C3 position is a vinyl proton and appears as a sharp singlet. Its upfield shift compared to the other aromatic protons is characteristic of its position in the heterocyclic ring.[1]

## <sup>13</sup>C NMR Spectral Analysis

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the <sup>13</sup>C isotope (1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[6]

Table 2: <sup>13</sup>C NMR Chemical Shifts for **4-Phenyl-quinolin-2-ol** in DMSO-d<sub>6</sub>.

Carbon Assignment	Chemical Shift ( $\delta$ ) ppm
C2 (C=O)	~176.9
C8a	~149.9
C4	~140.5
C1'	~134.2
C7	~131.8
C4'	~130.4
C2', C6'	~129.0
C3', C5'	~127.4
C5	~124.9
C8	~124.7
C6	~123.2
C4a	~118.7
C3	~107.3

Note: The chemical shifts are approximate values based on literature data for 4-phenyl-2-quinolone and its derivatives.[3]

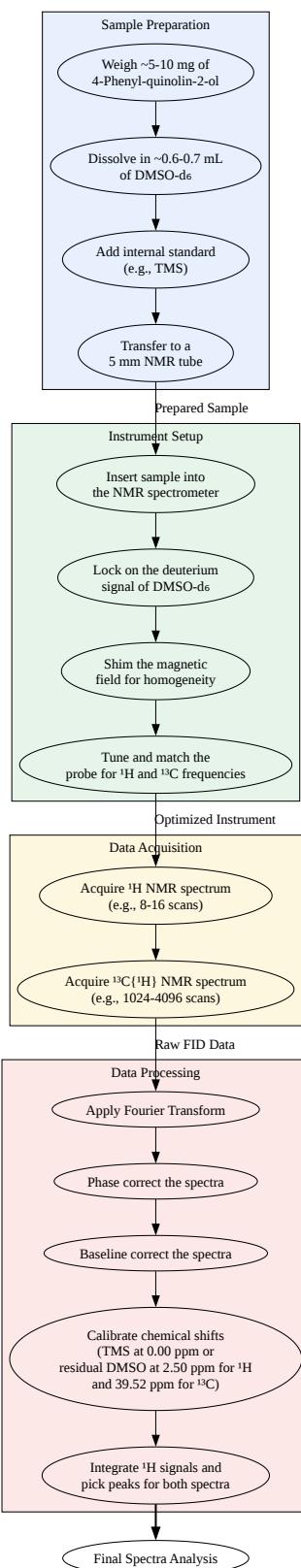
Interpretation of the  $^{13}\text{C}$  NMR Spectrum:

- Carbonyl Carbon (C2, ~176.9 ppm): The carbonyl carbon is the most deshielded carbon in the molecule and appears at a very low field, which is characteristic of amide carbonyls.[7]
- Aromatic and Olefinic Carbons (107.3 - 149.9 ppm): The remaining carbons of the quinolinone and phenyl rings resonate in this range.
  - Quaternary carbons (C4, C4a, C8a, C1') generally show weaker signals compared to protonated carbons.

- The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic systems. For instance, carbons adjacent to the nitrogen (C8a) and the carbonyl group are significantly deshielded.
- The C3 carbon appears at a relatively upfield position (~107.3 ppm) for an  $sp^2$  hybridized carbon, which is a characteristic feature of the 2-quinolone system.

## Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended.

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### Step-by-Step Methodology:

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of high-purity **4-Phenyl-quinolin-2-ol**.
  - Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) in a clean, dry vial.
  - For precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the DMSO-d<sub>6</sub> solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
  - Shim the magnetic field to achieve high homogeneity, which results in sharp, well-resolved NMR signals.
  - Tune and match the probe for the <sup>1</sup>H and <sup>13</sup>C frequencies to ensure maximum signal-to-noise.
- <sup>1</sup>H NMR Data Acquisition:
  - Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
  - Use a standard pulse sequence (e.g., zg30).
  - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Data Acquisition:
  - Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

- Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
- Due to the low natural abundance and lower gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans (typically 1024-4096) is required to obtain a spectrum with an adequate signal-to-noise ratio.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
  - Perform phase and baseline correction to ensure accurate signal representation.
  - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (DMSO at 2.50 ppm for  $^1\text{H}$  and 39.52 ppm for  $^{13}\text{C}$ ).
  - Integrate the signals in the  $^1\text{H}$  spectrum to determine the relative number of protons for each resonance.
  - Perform peak picking on both spectra to identify the precise chemical shifts of all signals.

## Conclusion

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4-Phenyl-quinolin-2-ol** provide a detailed fingerprint of its molecular structure. A thorough analysis of the chemical shifts, coupling constants, and signal multiplicities allows for the unambiguous assignment of all proton and carbon signals. The provided experimental protocol outlines a systematic approach to acquiring high-quality NMR data, which is fundamental for the structural characterization and purity assessment of this important class of compounds in a research and drug development setting.

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## References

- 1. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. impactfactor.org [impactfactor.org]
- 5. acdlabs.com [acdlabs.com]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. <sup>13</sup>C NMR Chemical Shift [sites.science.oregonstate.edu]
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